molecular formula C16H17ClN2O B8477348 N-(4-tert-butylphenyl)-6-chloronicotinamide

N-(4-tert-butylphenyl)-6-chloronicotinamide

Cat. No. B8477348
M. Wt: 288.77 g/mol
InChI Key: LKTFXOHIXRRMJD-UHFFFAOYSA-N
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Patent
US07595332B2

Procedure details

Pyrazole (0.34 g, 5 mmol) in 10 mL of DMF was treated with sodium hydride (0.2 g in 60% mineral oil) at room temperature. The mixture was then treated with the product from Example 21A in DMF (20 mL) and heated at 100° C. for 4 hours. The reaction mixture was allowed to cool to room temperature and quenched with water. The mixture was filtered and the filter cake was collected as the title compound. 1H NMR (300 MHz, DMSO-d6) δ 10.39 (bs, 1H), 9.01 (dd, 1H), 8.71 (dd, 1H), 8.52 (dd, 1H), 8.07 (d, 1H), 7.7 (m, 1H), 7.65 (m, 2H), 7.4 (m, 2H), 6.6 (m, 1H) 1.25 (s, 9H); MS (ESI+) m/z 321 (M+H)+.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[H-].[Na+].[C:8]([C:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19](=[O:27])[C:20]2[CH:25]=[CH:24][C:23](Cl)=[N:22][CH:21]=2)=[CH:14][CH:13]=1)([CH3:11])([CH3:10])[CH3:9]>CN(C=O)C>[C:8]([C:12]1[CH:13]=[CH:14][C:15]([NH:18][C:19](=[O:27])[C:20]2[CH:25]=[CH:24][C:23]([N:1]3[CH:5]=[CH:4][CH:3]=[N:2]3)=[N:22][CH:21]=2)=[CH:16][CH:17]=1)([CH3:11])([CH3:9])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)NC(C1=CN=C(C=C1)Cl)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filter cake was collected as the title compound

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)NC(C1=CN=C(C=C1)N1N=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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